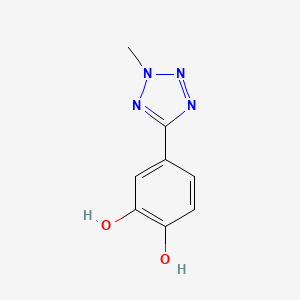

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-12-10-8(9-11-12)5-2-3-6(13)7(14)4-5/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMBEZUYJKPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250542 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034734-65-0 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034734-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition-Based Tetrazole Formation

The tetrazole ring is typically synthesized via a [2+3] cycloaddition between an organic azide and a nitrile. For this compound, this method involves:

- Protection of Hydroxyl Groups : Benzene-1,2-diol is first protected as a dimethyl ether using methyl chloride and a base such as potassium carbonate.

- Azide Introduction : The protected intermediate (1,2-dimethoxybenzene) undergoes bromination at the para position, followed by nucleophilic substitution with sodium azide to yield 4-azido-1,2-dimethoxybenzene.

- Cycloaddition Reaction : The azide reacts with acetonitrile under thermal conditions (80–120°C) to form 5-(3,4-dimethoxyphenyl)-1H-tetrazole.

- N-Methylation : The 1H-tetrazole is alkylated at the N-2 position using methyl iodide in the presence of a base (e.g., sodium hydride), yielding 2-methyl-2H-tetrazol-5-yl.

- Deprotection : Boron tribromide (BBr₃) in dichloromethane cleaves the methyl ethers, regenerating the hydroxyl groups.

Key Advantages :

Ortho-Lithiation and Functionalization

The ortho-lithiation strategy, described in US5039814A, enables precise substitution on the benzene ring:

- Lithiation of Phenyltetrazole : 1-(Tetrazol-5-yl)benzene is treated with n-butyllithium at -20°C in tetrahydrofuran (THF), directing lithiation to the ortho position.

- Electrophilic Quenching : The lithiated intermediate reacts with iodomethane or other electrophiles to introduce substituents. For the target compound, sequential hydroxylation is required:

- Purification : Column chromatography isolates the product with >95% purity.

Reaction Conditions :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance efficiency:

- Protection and Azidation : Continuous bromination and azide substitution achieve 90% conversion in <2 hours.

- Cycloaddition in Microreactors : High-pressure microreactors facilitate rapid tetrazole formation at 100°C, reducing side reactions.

- Automated Methylation : Methyl iodide is introduced via precision pumps, ensuring stoichiometric control.

Table 1: Industrial Process Parameters

| Step | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Bromination | 25 | 1 | 92 |

| Azide Substitution | 80 | 3 | 88 |

| Cycloaddition | 100 | 5 | 85 |

| Methylation | 50 | 1 | 78 |

| Deprotection | -10 | 1 | 95 |

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Byproduct Management

- Nitrogen Gas Release : Cycloaddition releases nitrogen, necessitating pressure-regulated systems.

- Demethylation Byproducts : Excess BBr₃ may degrade the tetrazole ring; stoichiometric control is critical.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced tetrazole derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula:

- Molecular Weight: 192.18 g/mol

- CAS Number: 1034734-65-0

The compound features a tetrazole ring and hydroxyl groups on a benzene ring, which enhance its reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemistry

4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules: The compound can be used to create more complex structures through coupling reactions or cycloadditions.

- Reactivity Studies: The hydroxyl groups can undergo oxidation to form quinones or participate in substitution reactions, providing insights into reaction mechanisms.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe:

- Targeting Enzymes: It has shown promise in inhibiting specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial properties against certain pathogens.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Properties: The compound’s interaction with P38 MAP kinase suggests it may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Research: Its ability to inhibit pathways associated with tumor growth positions it as a potential lead compound for anticancer therapies.

Industry

In industrial applications, this compound can be utilized in the development of advanced materials:

- Chemical Sensors: Its unique chemical properties make it suitable for use in sensors that detect specific analytes.

- Polymer Chemistry: It may serve as a precursor for synthesizing polymers with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Gram-positive bacteria. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in cell cultures treated with the compound. |

| Study C | Synthesis Applications | Successfully used as a building block to synthesize novel compounds with enhanced properties. |

Mechanism of Action

The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Di-Substituted Anthracenes: Substituent Effects on Properties

The table below compares 9,10-Anthracenedimethanol with structurally analogous anthracene derivatives:

Key Observations :

- Electronic and Steric Effects: The trifluoromethyl (-CF₃) groups in α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol enhance chiral discrimination by inducing steric bulk and electronic anisotropy, critical for forming diastereomeric complexes in NMR .

- Photophysical Behavior : Diheteroarylanthracenes (e.g., DFA, DTA) exhibit AIE due to restricted intramolecular motion in aggregated states, whereas DBPA shows ACQ, likely due to planarization and π-π stacking .

- Solubility and Reactivity: Esterification of 9,10-Anthracenedimethanol (e.g., diacetate) increases hydrophobicity, broadening its utility in organic synthesis .

Critical Analysis of Structural and Functional Divergence

- Hydrogen-Bonding vs. π-π Interactions: The diol groups in 9,10-Anthracenedimethanol facilitate hydrogen bonding, whereas diheteroarylanthracenes rely on π-π interactions for AIE/ACQ behavior.

- Chiral vs. Non-Chiral Applications: While CSA derivatives exploit chirality for enantiomer resolution, AIE/ACQ compounds focus on photophysical aggregation effects.

- Substituent-Driven Performance : Trifluoromethyl groups in the CSA derivative improve enantioselectivity, whereas heterocyclic groups in DFA/DPA dictate luminescence properties.

Biological Activity

4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol is a unique organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 192.17 g/mol. It features a tetrazole ring and hydroxyl groups on a benzene ring, which are critical for its biological interactions.

The primary mechanism of action for this compound involves its interaction with various biological targets. Notably, it has been identified as an inhibitor of the P38 MAP kinase pathway, which plays a significant role in cellular processes such as inflammation and stress responses. The compound forms hydrogen bonds with key amino acids in the active site of this protein, facilitating its biological effects .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Bacillus subtilis | 100 µM |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Its dual action as both an antibacterial and anticancer agent makes it a valuable candidate for further research .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. The derivatives were tested for their biological activity, revealing enhanced potency against specific cancer cell lines compared to the parent compound .

Table 2: Biological Evaluation of Derivatives

| Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Antibacterial | 40 |

| Compound B | Anticancer | 30 |

| Compound C | Anti-inflammatory | 25 |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It adheres to Lipinski's rule of five, indicating good bioavailability and potential for oral administration .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol?

- Methodological Answer : Utilize a combination of 1H/13C NMR to resolve aromatic protons and hydroxyl groups, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., O–H stretching at ~3200–3500 cm⁻¹). For stereochemical analysis, 2D-NMR techniques (COSY, NOESY) can resolve spatial arrangements, as demonstrated in structural studies of isoprenylated stilbenes . X-ray crystallography is critical for absolute configuration determination, as shown in triazole derivatives with similar complexity .

Q. How to design a synthesis protocol for this compound?

- Methodological Answer : Start with condensation reactions involving tetrazole precursors and dihydroxybenzene derivatives. Optimize reflux conditions (e.g., absolute ethanol with glacial acetic acid as a catalyst) to promote cyclization, followed by solvent evaporation and recrystallization. Monitor reaction progress via TLC/HPLC . For regioselective substitution, consider protecting groups for hydroxyl moieties to avoid side reactions .

Q. What IUPAC naming conventions apply to derivatives of benzene-1,2-diol?

- Methodological Answer : Follow IUPAC priority rules:

- Number the benzene ring to assign the lowest possible locants to substituents.

- Use “benzene-1,2-diol” as the parent name for dihydroxy groups.

- Prefix substituents (e.g., “2-methyl-2H-tetrazol-5-yl”) with their positions . For stereochemistry, specify R/S configurations using Cahn-Ingold-Prelog rules, as seen in norepinephrine analogs .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational (DFT) data for this compound?

- Methodological Answer : Compare DFT-optimized geometries (e.g., bond lengths, angles) with X-ray crystallographic data to validate theoretical models. Use software like Gaussian or ORCA for DFT calculations at the B3LYP/6-311++G(d,p) level. Discrepancies in dipole moments or vibrational frequencies may arise from solvent effects or crystal packing, requiring adjustments in computational parameters .

Q. What methodologies assess the genotoxicity of benzene-1,2-diol derivatives?

- Methodological Answer : Conduct in vitro assays (Ames test, micronucleus assay) to evaluate mutagenicity. For in vivo studies , administer the compound orally to rodents and analyze chromosomal aberrations in bone marrow cells. Compare results against thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens, as outlined in EFSA guidelines .

Q. How to optimize reaction conditions for synthesizing tetrazole-diol hybrids?

- Methodological Answer : Screen solvents (e.g., DMF for polar intermediates, ethanol for cyclization) and catalysts (e.g., acetic acid, Lewis acids). Use Design of Experiments (DoE) to optimize temperature, time, and molar ratios. For example, triazole syntheses achieved 85% yield under 4-hour reflux in ethanol . Monitor byproducts via LC-MS and adjust stoichiometry accordingly.

Q. What challenges arise in X-ray crystallographic analysis of such compounds?

- Methodological Answer : Key challenges include crystal quality (avoid twinning by slow evaporation) and hydrogen bonding network resolution . Use high-resolution detectors (e.g., Bruker SMART CCD) and refine structures with SHELXL. For disordered moieties (e.g., methyl groups), apply restraints or isotropic modeling, as in triazole-thione crystallography .

Q. How can this compound be applied in coordination chemistry?

- Methodological Answer : The diol and tetrazole groups act as polydentate ligands for metal complexes. Synthesize Schiff bases by condensing with aldehydes, then react with Pt(IV), Ni(II), or Pd(II) salts. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to study redox behavior, as demonstrated in benzodiazole metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.